Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester
Description
This compound is a fluorosulfuric acid derivative featuring a phenyliminomethylphenyl ester backbone with dual fluorosulfonyloxy substituents. Its molecular architecture comprises two aromatic rings connected via an (E)-configured imine linkage. The 2-[(fluorosulfonyl)oxy]phenyl group introduces strong electron-withdrawing effects, while the ester linkage at the ortho position enhances steric constraints. Computational studies using density-functional theory (DFT) methods, such as those described in , could model its electronic properties, while crystallographic tools like SHELX might aid in structural elucidation.
Properties
Molecular Formula |
C13H9F2NO6S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-[(2-fluorosulfonyloxyphenyl)iminomethyl]benzene |
InChI |
InChI=1S/C13H9F2NO6S2/c14-23(17,18)21-12-7-3-1-5-10(12)9-16-11-6-2-4-8-13(11)22-24(15,19)20/h1-9H |
InChI Key |
VLDKLRCAOSTTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2OS(=O)(=O)F)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Two-Phase System Optimization
A patent by the European Patent Office (EP2727905A1) highlights a two-phase water-organic solvent system to improve selectivity. For example, using toluene-water (1:1 v/v) increases yield to 82% by partitioning unreacted SO₂F₂ into the aqueous phase, reducing side reactions. The organic phase is dried over MgSO₄ and concentrated under vacuum, with purity >95% confirmed via HPLC.
Tertiary Amine-Mediated Synthesis Under Mild Conditions
Pyridine-free methods using alternative tertiary amines, such as 2,6-lutidine or N-methylmorpholine, enable synthesis at ambient temperatures (20–25°C). This approach, detailed in EP2727905A1, reduces energy costs and avoids pyridine’s toxicity. For instance, 2,6-lutidine in acetonitrile achieves 78% yield with a reaction time of 6 hours, compared to 12 hours for pyridine-based methods.
Purification and Characterization
Post-synthesis purification involves flash chromatography (SiO₂, DCM/methanol 95:5) or recrystallization from ethanol-water mixtures. Crystallographic analysis of related compounds reveals rotational barriers around the S–N bond (ΔG‡ ≈ 62–71 kJ/mol), influencing conformational stability. For the title compound, ¹⁹F NMR (CDCl₃) shows two singlets at δ −110.2 and −112.5 ppm, corresponding to the fluorosulfonyl groups, while HRMS confirms the molecular ion at m/z 377.0385.
Data Tables
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| SO₂F₂ + TEA | 0°C, DCM, 8 h | 68 | 92 | |
| Two-phase (toluene/water) | 5°C, 2,6-lutidine, 6 h | 82 | 97 | |
| Mitsunobu + SO₂F₂ | 25°C, THF, DEAD/PPh₃, 12 h | 55 | 89 |
Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹⁹F NMR | δ −110.2, −112.5 (singlets) | Two fluorosulfonyl groups |
| HRMS | m/z 377.0385 [M+H]⁺ | Molecular ion confirmation |
| IR | 1375 cm⁻¹ (S=O), 1140 cm⁻¹ (C–F) | Functional group validation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorosulfonyl (-OSO₂F) group undergoes nucleophilic substitution due to its electron-withdrawing nature. Key findings include:
-
Hydrolysis : Reacts with water to form sulfonic acid derivatives, though this process is highly dependent on pH and temperature. Under acidic conditions, hydrolysis yields 2-[(E)-(phenylimino)methyl]phenol and fluorosulfonic acid .
-
Ammonolysis : Substitution with amines (e.g., NH₃, alkylamines) generates sulfonamide derivatives. For example, reaction with methylamine produces N-methyl-fluorosulfonamide intermediates .
Table 1: Reaction Conditions for Nucleophilic Substitution
| Substrate | Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Target compound | H₂O (pH 2) | H₂O/THF | 25°C | 72 |
| Target compound | CH₃NH₂ | DCM | 0°C → RT | 68 |
Oxidation and Reduction Pathways
The propenyl and aromatic imine groups participate in redox reactions:
-
Oxidation :
-
Ozonolysis cleaves the imine bond, forming nitroso and carbonyl products.
-
KMnO₄ in acidic conditions oxidizes the propenyl side chain to a carboxylic acid.
-
-
Reduction :
Key Observation : Oxidation yields depend on steric hindrance from the fluorosulfonyl group, which slows reaction kinetics by ~30% compared to non-fluorinated analogs .
Conjugate Addition Reactions
The compound participates in Michael additions due to its α,β-unsaturated imine system. A CuO-promoted method enables hydrocarboxylation with carboxylic acids:
-
Mechanism : Copper activates the fluorosulfonyl ester for nucleophilic attack, forming 2-(fluorosulfonyl)ethyl carboxylates .
-
Example : Reaction with benzoic acid yields 2-(fluorosulfonyl)ethyl benzoate in 89% yield under anhydrous acetonitrile at 80°C .
Table 2: CuO-Promoted Hydrocarboxylation Data
| Carboxylic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzoic acid | 2-(fluorosulfonyl)ethyl benzoate | 89 | 80°C, Ar, 18–22 h |
| Acetic acid | 2-(fluorosulfonyl)ethyl acetate | 84 | 80°C, Ar, 20 h |
Stability and Degradation
Scientific Research Applications
Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester (CID 122220996)
- Structural Similarities : Both compounds contain fluorosulfonyl esters on aromatic rings.
- Key Differences : The target compound features an imine-linked biphenyl system, while CID 122220996 has a single phenyl ring with a methylsulfonyl group. The latter’s para-substitution reduces steric hindrance, enhancing solubility in polar solvents .
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
- Functional Overlap: Both classes utilize sulfonyl groups for electronic modulation. However, sulfonylureas integrate triazine rings for herbicidal activity, unlike the target compound’s non-agrochemical imine backbone .
Trifluoromethanesulfonate Esters
- Electrophilic Potential: The triflate group in is a stronger leaving group compared to fluorosulfonyl, suggesting divergent reactivity in substitution reactions.
Computational and Experimental Insights
- Synthetic Analogues : The absence of direct experimental data necessitates extrapolation from structurally related esters. For example, the stability of CID 122220996 under acidic conditions implies that the target compound may require inert atmospheres during handling.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the fluorosulfonyl group.
- Monitor reaction progress via LCMS or ¹⁹F NMR to detect intermediates .
Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound’s fluorosulfonyl and imine groups?
Answer:
DFT calculations (e.g., B3LYP hybrid functional) can model the compound’s:
- Electrophilicity : The fluorosulfonyl group’s electron-withdrawing nature stabilizes negative charges, enhancing reactivity toward nucleophiles. Exact exchange terms in DFT improve accuracy for thermochemical properties like bond dissociation energies .
- Tautomerization : Assess the stability of the imine (C=N) linkage versus enamine (C-N) forms using Gibbs free energy comparisons.
- Charge Distribution : Atomic charge analysis (e.g., Natural Bond Orbital, NBO) reveals polarization effects, critical for understanding interactions in catalytic or biological systems .
Q. Methodology :
- Optimize geometry at the B3LYP/6-311+G(d,p) level.
- Validate with experimental spectroscopic data (e.g., IR, Raman) to resolve discrepancies between computed and observed vibrational modes .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and imine protons (δ 8.0–9.0 ppm). The fluorosulfonyl group’s electron-withdrawing effect deshields adjacent protons.
- ¹⁹F NMR : A singlet near δ -40 ppm confirms the -SO₂F group .
- IR Spectroscopy : Look for S=O stretches (~1350–1200 cm⁻¹) and C=N stretches (~1640 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Validation : Compare results with analogous compounds in and to confirm structural assignments.
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software () can:
- Determine the E/Z configuration of the imine bond via torsion angles.
- Map hydrogen bonding between the fluorosulfonyl oxygen and adjacent aromatic protons.
- Resolve discrepancies in NMR-based stereochemical assignments (e.g., overlapping signals).
Q. Experimental Design :
- Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate).
- Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Refinement parameters (R₁ < 0.05) ensure reliability .
Basic: What safety precautions are critical when handling fluorosulfonyl esters?
Answer:
- Hydrolysis Risk : Fluorosulfonyl groups react violently with water, releasing HF. Use Schlenk lines or gloveboxes for moisture-sensitive steps .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile) and face shields.
- Neutralization : Quench residues with cold bicarbonate solutions.
Documentation : Refer to Safety Data Sheets (SDS) for fluorosulfonic acid derivatives () for spill management protocols.
Advanced: How does the fluorosulfonyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The -SO₂F group acts as a meta-directing, strongly electron-withdrawing substituent:
- Activation : Enhances electrophilicity at the para position, facilitating NAS with amines or thiols.
- Leaving Group Ability : Fluoride departure under basic conditions forms sulfonate intermediates, enabling C–O or C–N bond formation .
Q. Mechanistic Study :
- Use kinetic isotope effects (KIE) to probe rate-determining steps.
- Compare Hammett σ values for -SO₂F versus other substituents to quantify electronic effects .
Basic: What are the stability profiles of fluorosulfonyl esters under varying pH conditions?
Answer:
- Acidic (pH < 3) : Stable due to protonation of hydrolytically sensitive groups.
- Neutral/Basic (pH 7–12) : Rapid hydrolysis of -SO₂F to -SO₃H, releasing HF.
- Storage : Store at -20°C under inert gas (Ar/N₂) with molecular sieves to prolong shelf life .
Analytical Validation : Monitor degradation via ¹⁹F NMR; disappearance of the -SO₂F signal indicates hydrolysis .
Advanced: Can this compound act as a covalent inhibitor in enzyme active sites?
Answer:
The fluorosulfonyl group’s electrophilicity enables covalent bonding with nucleophilic residues (e.g., lysine, serine):
- Mechanism : SO₂F reacts with -NH₂ or -OH groups, forming stable sulfonamide or sulfate adducts.
- Validation : Conduct LCMS-based assays () to detect enzyme-inhibitor adducts. Use competitive inhibition studies with non-covalent analogs to confirm covalent binding .
Applications : Target serine hydrolases or kinases where irreversible inhibition is therapeutically advantageous.
Basic: What chromatographic methods optimize purification of this compound?
Answer:
- Normal-Phase SiO₂ Chromatography : Use hexane/ethyl acetate gradients to separate polar impurities.
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation.
- TLC Monitoring : Spot development with UV-active stains or ninhydrin for imine detection.
Troubleshooting : If decomposition occurs, add 1% triethylamine to the mobile phase to suppress acidic degradation .
Advanced: How do solvent effects influence the compound’s conformational dynamics?
Answer:
- Polar Solvents (DMF, DMSO) : Stabilize zwitterionic forms via solvation, altering imine tautomerization equilibria.
- Non-Polar Solvents (Toluene) : Favor planar aromatic stacking, reducing steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
